molecular formula C17H13N5O3S B3291540 N-(4-nitrophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-58-1

N-(4-nitrophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B3291540
CAS RN: 872987-58-1
M. Wt: 367.4 g/mol
InChI Key: SHYRNLKJTZJQBK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as NPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. NPA is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-(4-nitrophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide inhibits the activity of MAO-A by binding to the enzyme's active site. This prevents the breakdown of neurotransmitters, leading to an increase in their levels. The exact mechanism of binding is not fully understood, but it is believed that this compound interacts with the enzyme's flavin adenine dinucleotide (FAD) cofactor.
Biochemical and Physiological Effects:
In addition to its potential antidepressant and anxiolytic effects, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in the brain and to protect against oxidative stress. It has also been found to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-nitrophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, there are some limitations to its use. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(4-nitrophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is its potential use as an antidepressant and anxiolytic. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Finally, further studies are needed to understand the exact mechanism of action of this compound and to identify other potential targets for its inhibition.

Scientific Research Applications

N-(4-nitrophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been studied extensively for its potential applications in the field of pharmacology. It has been found to inhibit the activity of a specific enzyme called monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.

properties

IUPAC Name

N-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-12-4-6-13(7-5-12)22(24)25)11-26-17-9-8-15(20-21-17)14-3-1-2-10-18-14/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRNLKJTZJQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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